molecular formula C48H96O6 B1528906 Dodecyl and tetradecyl glycidyl ethers CAS No. 68609-97-2

Dodecyl and tetradecyl glycidyl ethers

Cat. No. B1528906
CAS RN: 68609-97-2
M. Wt: 769.3 g/mol
InChI Key: CKNWGKWITWNVEY-UHFFFAOYSA-N
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Description

Dodecyl and tetradecyl glycidyl ethers are organic building blocks that participate in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .


Synthesis Analysis

The synthesis of dodecyl and tetradecyl glycidyl ethers involves the participation of these compounds in the formation of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .


Molecular Structure Analysis

The molecular structure of dodecyl and tetradecyl glycidyl ethers is represented by the SMILES string CCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC2CO2.CCCCCCCCCCCCCCOCC3CO3 .


Chemical Reactions Analysis

Dodecyl and tetradecyl glycidyl ethers are involved in the synthesis of high molecular weight poly (ethylene oxide)-b-poly (alkylglycidyl ether) diblock copolymers .


Physical And Chemical Properties Analysis

Dodecyl and tetradecyl glycidyl ethers are liquid at room temperature. They have a refractive index of 1.447 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave-Assisted Synthesis

Dodecyl glycidyl ether (DGE) synthesis under microwave irradiation was explored, revealing that appropriate microwave conditions can expedite the reaction, offering high yield and simplicity (Zhi, 2005).

Nonionic Surfactant Synthesis

Dodecyl polyglycerol ethers, synthesized from DGE and polyglycerol, exhibit notable surface chemical properties, making them effective as nonionic surfactants (Hou Xiao-qing, 2009).

Hybrid Copolymerization

Experiments on copolymerization of isobutyl and dodecyl vinyl ether with glycidyl ethers suggest that these substances are chemically incompatible for hybrid copolymerization, leading to separate homopolymers (Solaro et al., 1983).

Epoxy Resin Networks

Studies on epoxy resin networks, modified with phosphonium-based ionic liquids including trihexyl(tetradecyl) phosphonium, demonstrate the impact of these ionic liquids on the dynamic-mechanical and ionic conductivity properties of the resins (Soares et al., 2015).

Aliphatic Polycarbonates

The copolymerization of dodecyl glycidyl ether with carbon dioxide and propylene oxide, utilizing a binary catalytic system, produces aliphatic polycarbonates with significant thermal stability and molecular weight (Kunze et al., 2018).

Radio-Labelled Glycidyl Ethers

A method for synthesizing [14C]-labelled glycidyl ethers, including those from dodecanol, has been developed. This technique offers a pathway to creating radio-labelled glycidyl ethers with high yields and purity (Elburg et al., 2000).

Lignin Modification

Modification of lignin with dodecyl glycidyl ether and chlorosulfonic acid creates anionic surfactants with good surface activity, suggesting potential applications in detergents or oil recovery (Chen et al., 2014).

Cationic Surfactant Synthesis

Tetradecyl alcohol and epichlorohydrin reaction yield alkyl glycidyl ether intermediates, further leading to the synthesis of cationic surfactants like 3-tetradecyloxy-2-hydroxy-propyltriethylammonium chloride (Yang Jian-zhou, 2009).

Safety And Hazards

Dodecyl and tetradecyl glycidyl ethers are classified as skin irritants. They carry the GHS07 pictogram and have the signal word “Warning”. The hazard statements associated with these compounds are H315 and H317, indicating that they can cause skin irritation and may cause an allergic skin reaction .

Future Directions

Dodecyl and tetradecyl glycidyl ethers are used as epoxy reactive diluents and are part of a family of glycidyl ethers used for viscosity reduction of epoxy resins . These resins are further formulated into coatings, sealants, adhesives, and elastomers . The use of these diluents reduces the initial viscosity of DGEBA by a factor of ten while maintaining glass transition temperatures above 90 °C . This suggests that there is potential for developing new sustainable epoxy resins with characteristics and properties that can be fine-tuned by only adjusting the reactive diluent concentration .

properties

IUPAC Name

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNWGKWITWNVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization]
Record name Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl and tetradecyl glycidyl ethers
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URL https://haz-map.com/Agents/9046
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.06 [mmHg]
Record name Dodecyl and tetradecyl glycidyl ethers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

CID 56846565

CAS RN

68609-97-2
Record name Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, mono[(C12-14-alkyloxy)methyl] derivs.
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ED Thompson, WJ Coppinger, CE Piper… - Mutation Research …, 1981 - Elsevier
The mutagenic potentials of glycidol and 7 alkyl glycidyl ethers having straight alkyl chains of 2, 4, 6, 8, 10, 12, and 14 carbon atoms were examined in a battery of in vitro assays. The …
Number of citations: 32 www.sciencedirect.com
Y Liu, K Tran, K Ho, J Emsermann, M Zhang… - Progress in Organic …, 2022 - Elsevier
… In most preparations, the dispersions were subsequently treated with monoepoxide, a mixture of dodecyl and tetradecyl glycidyl ethers (DTGE) to further reduce the acid number. This …
Number of citations: 3 www.sciencedirect.com
S Malburet, H Bertrand, C Richard, C Lacabanne… - RSC …, 2023 - pubs.rsc.org
… Common current commercial biobased glycidyl ether reactive diluents include dodecyl and tetradecyl glycidyl ethers (C 12 –C 14 MGE), cardanol monoglycidyl ether (CMGE) and …
Number of citations: 9 pubs.rsc.org
B Chen, F Wang, JY Li, JL Zhang, Y Zhang… - Chinese Journal of …, 2019 - Springer
In this study, monoglycidyl silyl etherated eugenol (GSE) was synthesized as reactive epoxy diluent, and the chemical structure of GSE, intermediates, and products were characterized …
Number of citations: 28 link.springer.com
J Li, H Zhao, G Sui - RSC advances, 2022 - pubs.rsc.org
… Such diluents 16 usually include butyl glycidyl ether, benzyl glycidyl ether, allyl glycidyl ether, dodecyl and tetradecyl glycidyl ethers, 1,4-butanediol diglycidyl ether, etc. The use of …
Number of citations: 1 pubs.rsc.org
A Saeed, E Banoqitah, A Alaqab, A Alshahrie… - ACS …, 2022 - ACS Publications
… According to the datasheet of this epoxy from the supplier, the contents of its base are epoxy resin (type A), dodecyl and tetradecyl glycidyl ethers, dibutyl phthalate, and quartz; their …
Number of citations: 1 pubs.acs.org
A Hernandez Michelena, J Summerscales… - Journal of Composites …, 2022 - mdpi.com
… The base resin was bisphenol A epoxy resin (CAS # 25068-38-6) with ~10% dodecyl and tetradecyl glycidyl ethers (CAS # 68609-97-2). Aradur 3489 is a polyamine hardener with “a …
Number of citations: 4 www.mdpi.com
Y Liu, K Tran, H Zhou, A Heck, K Breul… - …, 2019 - ACS Publications
… (23) The epoxy reagents used in this work were bisepoxide NGDE (Aldrich) and C12–C14 monoglycidyl ether (dodecyl and tetradecyl glycidyl ethers, DTGE, Aldrich). They were used …
Number of citations: 5 pubs.acs.org
U Sikander - 2022 - research-information.bris.ac.uk
Ultra-High Molecular Weight Polyethylene (UHMWPE) fibres are gel-spun, highly drawn polymeric fibres that offer excellent strength and modulus, chemical resistance, and impact …
Number of citations: 2 research-information.bris.ac.uk

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